molecular formula C19H18BrNO4 B214322 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214322
M. Wt: 404.3 g/mol
InChI Key: DQBSYVDZLNUMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. This compound has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for the study of 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further study its potential therapeutic applications and its mechanism of action. Another direction is to study its effects on other diseases and conditions, such as neurodegenerative diseases. Additionally, further research could be done to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has potential therapeutic applications. Its synthesis method involves a multi-step process, and it has been found to have anti-cancer and anti-inflammatory properties. Its mechanism of action is not fully understood, and further research is needed to fully understand its potential therapeutic applications. The future directions for the study of this compound include further research on its potential therapeutic applications and its effects on other diseases and conditions, as well as optimization of its synthesis method.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxy-1-ethyl-2,4-pentanedione. The second step involves the reaction of 3-methoxy-1-ethyl-2,4-pentanedione with bromine to form 5-bromo-3-methoxy-1-ethyl-2,4-pentanedione. The third step involves the reaction of 5-bromo-3-methoxy-1-ethyl-2,4-pentanedione with indole-2-carboxylic acid to form 5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.

properties

Product Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-3-21-16-8-7-13(20)10-15(16)19(24,18(21)23)11-17(22)12-5-4-6-14(9-12)25-2/h4-10,24H,3,11H2,1-2H3

InChI Key

DQBSYVDZLNUMAC-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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